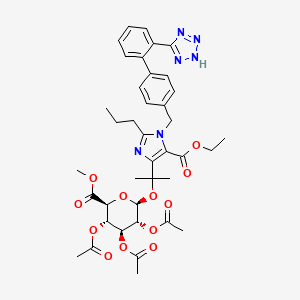
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is a synthetic intermediate used in the preparation of prodrug forms of various pharmaceutical compounds. It is particularly significant in the synthesis of Olmesartan Acid O-beta-D-Glucuronide, a metabolite of Olmesartan Medoxomil, which is an angiotensin II receptor antagonist used to treat high blood pressure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester typically involves the acetylation of glucuronic acid derivatives. One common method includes the reaction of 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester with Olmesartan Ethyl Ester under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistency .
Análisis De Reacciones Químicas
Types of Reactions
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Acetylation/Deacetylation: The acetyl groups can be added or removed, altering the compound’s solubility and reactivity.
Substitution: The glucuronide moiety can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Hydrolysis: Produces Olmesartan Acid and glucuronic acid derivatives.
Acetylation: Results in fully acetylated glucuronide esters.
Substitution: Yields substituted glucuronide esters with different functional groups.
Aplicaciones Científicas De Investigación
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of drug metabolism and pharmacokinetics.
Medicine: For the development of prodrugs and active pharmaceutical ingredients.
Industry: In the production of high-purity pharmaceutical compounds.
Mecanismo De Acción
The compound itself is not active but serves as a prodrug intermediate. Upon administration, it undergoes enzymatic hydrolysis to release the active drug, Olmesartan Acid. Olmesartan Acid then binds to angiotensin II receptors, blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. This leads to vasodilation and a subsequent reduction in blood pressure.
Comparación Con Compuestos Similares
Similar Compounds
Norethindrone 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester: A protected metabolite of Norethindrone used in hormone therapy.
Acetobromo-alpha-D-glucuronic acid methyl ester: Used in the synthesis of cardiac drugs.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: A derivative used in various synthetic applications.
Uniqueness
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its specific role in the synthesis of Olmesartan Acid O-beta-D-Glucuronide. Its structure allows for targeted delivery and controlled release of the active drug, making it highly valuable in pharmaceutical research and development.
Propiedades
Fórmula molecular |
C39H46N6O12 |
|---|---|
Peso molecular |
790.8 g/mol |
Nombre IUPAC |
ethyl 2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxypropan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C39H46N6O12/c1-9-13-28-40-34(39(6,7)57-38-33(55-23(5)48)31(54-22(4)47)30(53-21(3)46)32(56-38)37(50)51-8)29(36(49)52-10-2)45(28)20-24-16-18-25(19-17-24)26-14-11-12-15-27(26)35-41-43-44-42-35/h11-12,14-19,30-33,38H,9-10,13,20H2,1-8H3,(H,41,42,43,44)/t30-,31-,32-,33+,38-/m0/s1 |
Clave InChI |
QLXWKLAVIAGUKV-UWLNFBHKSA-N |
SMILES isomérico |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


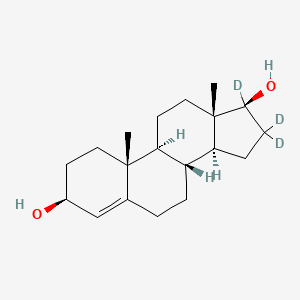
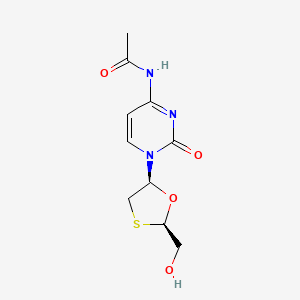
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
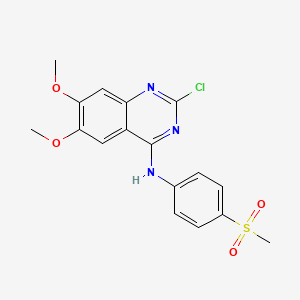
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
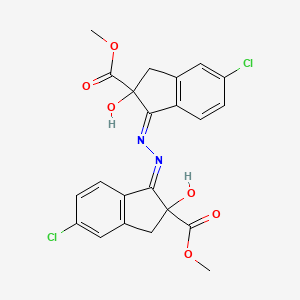
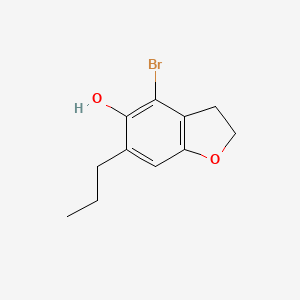
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
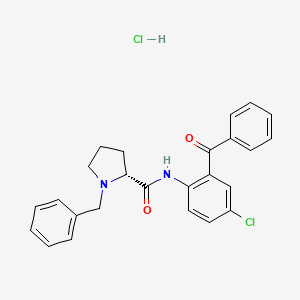

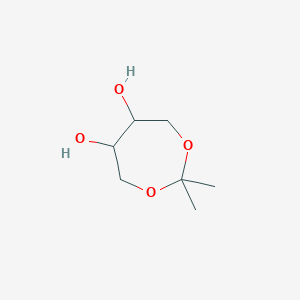
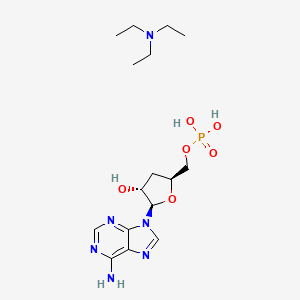
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

